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This in-depth guide provides a comprehensive analysis of the early-phase clinical trial data for

linerixibat, an investigational inhibitor of the ileal bile acid transporter (IBAT). The following

sections detail the quantitative outcomes, experimental methodologies, and relevant biological

pathways associated with linerixibat's development for the treatment of cholestatic pruritus in

patients with primary biliary cholangitis (PBC).

Core Mechanism of Action
Linerixibat is a minimally absorbed, orally administered small molecule designed to inhibit the

ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid

transporter (ASBT).[1][2] In healthy individuals, IBAT is crucial for the enterohepatic circulation

of bile acids, reabsorbing them from the terminal ileum into the portal circulation.[2] In

cholestatic liver diseases like PBC, impaired bile flow leads to an accumulation of bile acids in

the systemic circulation, which is thought to be a primary cause of debilitating pruritus (itching).

[3][4] By blocking IBAT, linerixibat increases the fecal excretion of bile acids, thereby reducing

their concentration in the bloodstream and alleviating pruritus.
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Caption: Mechanism of Action of Linerixibat.

Phase 2b "GLIMMER" Trial (NCT02966834)
The GLIMMER study was a Phase 2b, multicenter, randomized, double-blind, placebo-

controlled trial designed to assess the dose-response, efficacy, and safety of linerixibat for
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cholestatic pruritus in patients with PBC.

Experimental Protocol
The trial enrolled 147 adult patients with PBC and moderate-to-severe pruritus, defined as a

score of ≥4 on a 0-10 numerical rating scale (NRS). The study consisted of a 4-week single-

blind placebo run-in period, followed by randomization to a 12-week double-blind treatment

period, and a subsequent 4-week single-blind placebo follow-up. Patients with an NRS score of

≥3 at the end of the run-in period were randomized to receive either placebo or one of five

linerixibat dosing regimens. The primary endpoint was the change from baseline in the mean

worst daily itch (MWDI) score at week 16.
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GLIMMER Trial Workflow (NCT02966834)
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Caption: GLIMMER Phase 2b Trial Workflow.

Efficacy Data
While the primary analysis of the mean change from baseline in the intent-to-treat population

was not statistically significant, a post-hoc analysis revealed significant improvements in itch in
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three linerixibat groups compared to placebo over the 12-week treatment period.

Treatment Group N
Mean Change from
Baseline in MWDI
Score at Week 16

p-value (vs.
Placebo)

Placebo 36 -1.73 -

20mg once daily (QD) 16 -2.19 Not Significant

90mg once daily (QD) 23 -2.60 Not Significant

180mg once daily

(QD)
27 -2.60 0.0424

40mg twice daily (BID) 23 -2.86 0.0105

90mg twice daily (BID) 22 -2.25 0.0370

Data sourced from post-hoc analysis of the GLIMMER trial.

Notably, in a subset of patients with moderate to severe pruritus (baseline NRS ≥ 4), the 40 mg

twice-daily dose showed a significant improvement in itch versus placebo (p=0.037). This dose

also demonstrated significant improvements in the social and emotional domains of the PBC-

40 quality of life questionnaire.

Safety and Tolerability
The most frequently reported adverse events were gastrointestinal in nature, consistent with

linerixibat's mechanism of action. Diarrhea and abdominal pain were the most common, with

the incidence of diarrhea increasing with higher doses. The safety and tolerability profile was

deemed acceptable for progression to Phase 3 trials.
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Adverse Event Placebo (N=36)
Linerixibat (All Doses,
N=111)

Drug-Related AEs 19% 31% - 78%

Diarrhea Not specified Up to 64%

Abdominal Pain Not specified Reported

Discontinuation due to AEs Not specified
10% (due to diarrhea or

abdominal pain)

Data aggregated from GLIMMER trial reports.

Phase 3 "GLISTEN" Trial (NCT04950127)
Following the encouraging results from the GLIMMER trial, the Phase 3 GLISTEN trial was

initiated to further evaluate the efficacy and safety of linerixibat in adults with PBC and

cholestatic pruritus.

Efficacy Data
The GLISTEN trial met its primary endpoint, demonstrating a statistically significant

improvement in itch for patients treated with linerixibat compared to placebo over 24 weeks.
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Endpoint
Linerixibat
(40mg BID)

Placebo
Adjusted Mean
Difference
(95% CI)

p-value

Change from

Baseline in

Monthly Itch

Score (WI-NRS)

at Week 24

-2.86 -2.15
-0.72 (-1.15,

-0.28)
0.0013

Change in Itch-

related Sleep

Interference

(NRS) at Week

24

- -
-0.53 (-0.98,

-0.07)
0.024

Data from the GLISTEN Phase 3 trial.

Furthermore, a higher percentage of patients in the linerixibat group achieved a clinically

meaningful improvement in itch (defined as a ≥3-point reduction in the Worst Itch-Numerical

Rating Scale) at week 24 compared to the placebo group (56% vs. 43%). The improvement in

itch was observed as early as two weeks into treatment and was sustained throughout the trial.

Safety and Tolerability
The safety profile of linerixibat in the GLISTEN trial was consistent with previous findings. The

most common adverse event was diarrhea, which was mostly mild in intensity. The

discontinuation rate due to diarrhea was 4% in the linerixibat group compared to less than 1%

in the placebo group.

Conclusion
The early-phase clinical trial data for linerixibat demonstrate a consistent and clinically

meaningful reduction in cholestatic pruritus for patients with PBC. The mechanism of action,

targeting the reabsorption of bile acids in the ileum, is supported by the observed efficacy and

the nature of the adverse events. The positive results from the Phase 3 GLISTEN trial position
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linerixibat as a promising future therapeutic option for a significant unmet need in the

management of PBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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